(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The incorporation of furan and pyrrolo[2,3-b]quinoxaline moieties into the structure enhances its potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It also exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the growth of bacteria by interfering with their cell wall synthesis and protein production .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities but lacks the additional functional groups present in the target compound.
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound, with limited biological activity on its own.
Pyrrolo[2,3-b]quinoxaline: A core structure that forms the basis of the target compound, known for its anticancer and antimicrobial properties.
Uniqueness
The uniqueness of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its combination of multiple functional groups, which enhances its biological activity and broadens its range of applications. The presence of the furan ring, imine group, and phenyl ring in a single molecule provides a versatile platform for further chemical modifications and the development of new derivatives with improved properties .
Properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h1-13H,23H2,(H,25,29)/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWARUWNYDRCMRH-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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